molecular formula C14H12N2O2S3 B2636735 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1788679-83-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2636735
CAS No.: 1788679-83-3
M. Wt: 336.44
InChI Key: AXBUWDBSDHLFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique structure combining thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and sulfonamide groups in its structure suggests it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the key intermediate, 5-(thiophen-3-yl)pyridine. This can be synthesized via a Suzuki-Miyaura coupling reaction between 3-bromopyridine and thiophene-3-boronic acid under palladium catalysis .

The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors for the coupling and sulfonation steps, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are of particular interest for applications in organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Similar in structure but lacks the pyridine ring.

  • **5-(Thiophen-3-yl)p

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,14-2-1-4-20-14)16-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h1-7,9-10,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBUWDBSDHLFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.